3-Acetamido-5-aminobenzoic acid

Description

Historical and Current Significance within Aromatic Aminobenzoic Acid Derivatives

Aromatic aminobenzoic acids are a cornerstone of modern organic and medicinal chemistry. nih.gov The parent isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—are foundational materials in the synthesis of dyes, pharmaceuticals, and polymers. nih.govwikipedia.orgwikipedia.org PABA, for instance, is widely recognized for its historical use in sunscreens and as a precursor for synthesizing folate, a vital nutrient. nih.gov The versatility of this class of compounds stems from the presence of both an acidic carboxyl group and a basic amino group on an aromatic ring, allowing for a wide range of chemical modifications. benthamdirect.com

Within this important family, 3-Acetamido-5-aminobenzoic acid holds a specialized significance. It is not a widely known compound in general applications but is a crucial intermediate in the synthesis of specific, high-value molecules. Its primary importance lies in its role as a key precursor for certain iodinated X-ray contrast agents. chemicalbook.com These agents are medically important substances used to enhance the visibility of internal body structures during radiological examinations. The specific substitution pattern of this compound is essential for the construction of the final, complex structure of these diagnostic drugs, such as diatrizoic acid. chemicalbook.com

Structural Features and Their Chemical Relevance

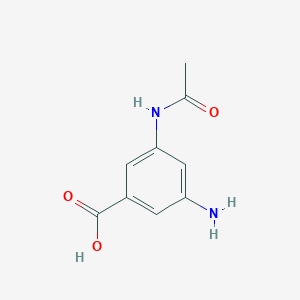

The chemical behavior and utility of this compound are directly dictated by its unique molecular architecture. The structure consists of a central benzene (B151609) ring substituted with three functional groups at the 1, 3, and 5 positions: a carboxylic acid (-COOH), an amino group (-NH₂), and an acetamido group (-NHCOCH₃).

Carboxylic Acid Group: This group imparts acidic properties to the molecule and serves as a primary site for reactions such as esterification and amidation.

Amino Group: As a basic functional group, the primary amine is a key site for diazotization, acylation, and alkylation reactions, making it a versatile handle for building more complex structures.

Acetamido Group: This group is an amide, which is generally less reactive than the primary amino group. Its presence is significant as it represents a "protected" amine. In many synthetic routes, a diamine precursor is selectively acetylated to form this mono-acetamido derivative, allowing chemists to perform reactions on the remaining free amino group without affecting the other. rjptonline.org

The meta-arrangement of these three distinct functional groups creates a specific electronic and steric environment that governs the molecule's reactivity and its suitability for particular synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15089-84-6 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-5-acetamidobenzoic acid, 3-Acetylamino-5-aminobenzoic acid |

Data sourced from PubChem. nih.gov

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound is predominantly focused on its application in synthetic and environmental chemistry.

The primary research trajectory has been the optimization of its synthesis and its use as a building block for pharmaceuticals. chemicalbook.com The preparation from precursors like 3,5-dinitrobenzoic acid or 3,5-diaminobenzoic acid is a subject of process chemistry, aiming for high yields and purity required for pharmaceutical manufacturing. Its central role in creating iodinated contrast media continues to make it a compound of interest in medicinal and process chemistry.

A second, more recent research trajectory involves environmental science. Since the final products derived from this compound (i.e., X-ray contrast agents) are administered to patients and can be excreted into wastewater, they have become recognized as environmental contaminants. Consequently, this compound is sometimes used in studies assessing the photolytic degradation and environmental risk of these pharmaceutical products. chemicalbook.com

Research on analogs of this compound explores the development of new functional molecules. For example, replacing the amino group with other functionalities or altering the core aromatic structure can lead to new building blocks for materials science or different classes of pharmaceuticals. Studies on related acetamido-benzoic acid derivatives, for instance, have explored their potential as microbial neuraminidase inhibitors, highlighting the broader potential of this structural scaffold. rjptonline.org The development of analogs allows chemists to fine-tune properties and explore new applications beyond its established role.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2-aminobenzoic acid (anthranilic acid) |

| This compound |

| 3-aminobenzoic acid |

| 3,5-diaminobenzoic acid |

| 3,5-dinitrobenzoic acid |

| 4-aminobenzoic acid (PABA) |

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-5-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVYNZSWPLKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065855 | |

| Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15089-84-6 | |

| Record name | 3-(Acetylamino)-5-aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15089-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015089846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamido-5-aminobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-5-aminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetamido-5-aminobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4RDY5R28N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Acetamido 5 Aminobenzoic Acid and Its Precursors

Established Synthetic Routes to 3-Acetamido-5-aminobenzoic Acid

The traditional synthesis of this compound has primarily relied on two well-documented pathways: the selective acetylation of a diamine precursor and the reduction of a nitro-substituted benzoic acid derivative.

Acetylation of 3,5-Diaminobenzoic Acid: Reaction Mechanisms and Selectivity Control

A prevalent method for synthesizing this compound involves the direct acetylation of 3,5-Diaminobenzoic acid. google.com The primary challenge in this approach lies in achieving mono-acetylation with high selectivity, as the presence of two amino groups can lead to the formation of the diacetylated byproduct.

The reaction is typically carried out using an acetylating agent such as acetic anhydride (B1165640). To control the selectivity, the reaction is often conducted in an aqueous solution in the presence of a mineral acid, such as hydrochloric acid or nitric acid. google.com The mineral acid protonates the amino groups of the 3,5-Diaminobenzoic acid. This protonation deactivates one of the amino groups towards acylation, thereby favoring the formation of the mono-acetylated product. The desired this compound then precipitates from the reaction mixture as its mineral acid salt, which can be subsequently neutralized with a base to yield the free acid. google.com

The selectivity of this reaction is highly dependent on the reaction conditions, including the molar ratio of the reactants and the temperature. Careful control of these parameters is crucial to maximize the yield of the desired product and minimize the formation of the diacetyl impurity.

Reductive Pathways from Nitro-Substituted Benzoic Acid Derivatives

An alternative and historically significant route to this compound begins with 3,5-Dinitrobenzoic acid. google.com This multi-step synthesis involves a sequence of reduction and acetylation reactions.

The process typically commences with the partial reduction of one of the nitro groups of 3,5-Dinitrobenzoic acid to yield 3-Amino-5-nitrobenzoic acid. google.com This selective reduction can be achieved using various reducing agents under controlled conditions. Subsequently, the amino group of 3-Amino-5-nitrobenzoic acid is acetylated to form 3-Acetamido-5-nitrobenzoic acid. The final step involves the reduction of the remaining nitro group to an amino group, affording the target molecule, this compound. google.com

Novel and Optimized Synthetic Strategies for Enhanced Purity and Yield

For instance, in the acetylation of 3,5-Diaminobenzoic acid using acetic anhydride in the presence of a mineral acid, the molar ratio of the acetylating agent to the starting diamine is a key factor. By employing a slight excess of acetic anhydride, it is possible to drive the reaction towards completion and increase the yield of the desired mono-acetylated product. However, a large excess should be avoided to prevent the increased formation of the diacetylated byproduct. The temperature of the reaction also plays a crucial role; lower temperatures can help to control the selectivity of the acetylation process.

The following table summarizes the findings from various synthetic approaches, highlighting the impact of different reaction conditions on yield and purity.

| Starting Material | Synthetic Route | Key Reaction Conditions | Yield (%) | Purity/Remarks |

| 3,5-Diaminobenzoic acid | Acetylation with Acetic Anhydride | Aqueous solution with mineral acid | High | High purity, obtained as mineral acid salt precipitate google.com |

| 3,5-Dinitrobenzoic acid | Partial reduction, acetylation, then second reduction | Multi-step process with specific reducing agents | Moderate | Process involves multiple intermediates google.com |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

In line with the growing emphasis on environmentally benign chemical processes, research into the synthesis of aminobenzoic acids and their derivatives is increasingly incorporating the principles of green chemistry. mdpi.com While specific studies on the green synthesis of this compound are emerging, the broader trends in the synthesis of related compounds offer valuable insights.

One promising approach is the use of catalytic hydrogenation for the reduction of nitro groups, which is a key step in one of the established synthetic routes. dissertationtopic.net Catalytic methods, often employing catalysts such as palladium on carbon (Pd/C), offer a more sustainable alternative to stoichiometric reducing agents like iron powder, as they generate less waste. dissertationtopic.netgoogle.com The synthesis of 3,5-diaminobenzoic acid, a precursor to the target molecule, has been demonstrated via catalytic hydrogenation of 3,5-dinitrobenzoic acid using a Pd/C catalyst. dissertationtopic.net

Furthermore, the development of "one-pot" syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key aspect of green chemistry. A one-pot process for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been developed using a carbonaceous bio-based material as a catalyst in subcritical water, avoiding the use of hazardous reagents. mdpi.com The application of such principles to the synthesis of this compound could significantly reduce the environmental impact of its production by minimizing solvent use, reducing energy consumption, and generating less waste.

Chemical Derivatization and Analog Design of 3 Acetamido 5 Aminobenzoic Acid

Strategies for Amide and Ester Formation

The carboxylic acid group of 3-acetamido-5-aminobenzoic acid can be readily converted into amides and esters. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine or alcohol, respectively. libretexts.orgnih.gov

Amide Formation: Amide bonds are commonly formed by reacting the carboxylic acid with an amine in the presence of a coupling agent. biosyn.com Widely used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. rsc.org This method efficiently produces amides under mild conditions. biosyn.com

Ester Formation: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol can be used or water can be removed as it is formed. libretexts.org Alternatively, activating the carboxylic acid, similar to amide formation, can facilitate the reaction with alcohols to form esters.

A comparative look at amide versus ester substitution reveals that replacing an amide with an ester can enhance the permeability of a molecule. nih.gov

Functionalization via Electrophilic Aromatic Substitution (e.g., Halogenation)

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing various functional groups. numberanalytics.com The existing substituents on the ring, the acetamido and amino groups, direct the position of the incoming electrophile. Both the amino and acetamido groups are ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves and increase the ring's reactivity towards substitution. libretexts.org

Halogenation: A key example of this is halogenation. The introduction of halogen atoms, such as iodine, is particularly important for the synthesis of X-ray contrast agents. google.com The synthesis of 3-(acetylamino)-5-amino-2,4,6-triiodobenzoic acid, a crucial intermediate, is achieved through the controlled iodination of this compound. This reaction is typically carried out using iodine chloride (ICl) in an acidic aqueous solution. To achieve tri-iodination and avoid the formation of di-iodinated byproducts, the concentration of the starting material is kept low by adding it gradually to a solution containing an excess of the iodinating agent. google.com

| Reagent | Conditions | Product |

| Iodine Chloride (ICl) | Acidic aqueous solution, 80-90°C | 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid |

| 3,5-diacetamidobenzoic acid | Acid medium, excess iodinating reagent | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid |

| This table summarizes halogenation reactions of this compound and a related starting material. |

Nucleophilic Reactivity of the Amino Group: Formation of Schiff Bases and Imine Derivatives

The primary amino group at the 5-position of this compound is nucleophilic and can react with electrophiles. A prominent reaction is the condensation with aldehydes or ketones to form Schiff bases, also known as imines. mdpi.comresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. mdpi.com

The formation of Schiff bases is a versatile method for creating new derivatives with potentially enhanced biological activities. mdpi.comresearchgate.net For instance, Schiff bases derived from aminobenzoic acids have been investigated for their antimicrobial and cytotoxic properties. mdpi.com

Peptide Coupling and Bioconjugation Methodologies utilizing Carboxylic Acid and Amine Functionalities

The presence of both a carboxylic acid and an amino group makes this compound a suitable building block for peptide synthesis and bioconjugation. biosyn.comcreative-biolabs.com

Peptide Coupling: In peptide synthesis, the carboxylic acid of one amino acid is coupled with the amino group of another to form a peptide (amide) bond. youtube.com This process is facilitated by coupling reagents, similar to the amide formation described in section 3.1. nih.govyoutube.com The solid-phase peptide synthesis (SPPS) method, developed by Merrifield, allows for the stepwise assembly of peptides on a solid support. masterorganicchemistry.com

Bioconjugation: Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. biosyn.com The amino and carboxyl groups of this compound are common targets for such modifications. creative-biolabs.combiosyn.com For example, the carboxylic acid can be activated with EDC/NHS and then reacted with a primary amine on a protein or other biomolecule to form a stable amide linkage. rsc.org This strategy is widely used to attach small molecules to larger biological entities for various applications in chemical biology and medicine.

Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The synthesis of analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies. nih.govacs.org SAR studies investigate how changes in the chemical structure of a compound affect its biological activity, providing insights for the design of more potent and selective molecules. nih.gov

Applications of 3 Acetamido 5 Aminobenzoic Acid in Advanced Materials and Chemical Tools

Integration as a Linker in Metal-Organic Framework (MOF) Synthesis

While direct synthesis of Metal-Organic Frameworks (MOFs) using 3-Acetamido-5-aminobenzoic acid as the primary linker is not extensively documented in leading research, its structural attributes make it a compelling candidate for the rational design of functionalized MOFs. The principles of MOF chemistry and the use of analogous molecules strongly support its potential in this field.

The rational design of MOFs hinges on the selection of appropriate organic linkers and metal nodes to create a porous architecture with desired properties. Aminobenzoic acids are particularly valuable as linkers because they offer a robust carboxylic acid group for coordination with metal centers and an amine group that can be used for post-synthetic modification or to directly impart functionality to the framework. mdpi.com

The structure of this compound presents multiple coordination possibilities. The carboxylate group is the primary site for linking with metal ions (like Zn²⁺ or Cu²⁺) to form the framework's structure. Concurrently, the acetamido and amino groups can act as coordinating sites, potentially leading to the formation of porous frameworks through methods like solvothermal synthesis. The presence of these functional groups allows for precise control over the resulting MOF's structure and properties.

A compelling case for the suitability of this scaffold comes from the successful synthesis of a MOF using its parent compound, 3,5-diaminobenzoic acid (3,5-DABA). Researchers have anchored 3,5-DABA into a MOF-808 matrix, demonstrating that this substitution pattern is highly effective for creating functional porous materials. nih.gov This successful synthesis provides a strong proof-of-concept for the use of this compound in similar synthetic strategies to create novel, crystalline, and functional MOFs. nih.govepa.gov

The impact of amine groups extends to catalysis, where they can act as basic catalytic sites or as anchors for catalytically active metal nanoparticles. wiley.com Furthermore, amine-functionalized MOFs have shown promise in the development of chemical sensors. For instance, a MOF constructed with p-aminobenzoic acid has been utilized for the electrochemical sensing of copper ions. mdpi.com

A striking example of the amine group's impact is seen in the MOF derived from 3,5-diaminobenzoic acid (M-3,5-DABA). This material exhibits exceptional performance in the selective recovery of gold ions from waste solutions, a critical task in resource recycling. The dense concentration of amino groups within this MOF (3.2 mmol g⁻¹) facilitates the reduction of Au(III) ions and acts as a primary active site for their adsorption. nih.gov The material achieves a remarkable adsorption capacity and rapid uptake, as detailed in the table below.

| Property | Value |

|---|---|

| Adsorbent | M-3,5-DABA |

| Target Ion | Au(III) |

| Maximum Adsorption Capacity | 1391.5 mg g⁻¹ |

| Adsorption Equilibrium Time | 5 minutes |

| Optimal pH | 2.5 |

Given these findings, a hypothetical MOF synthesized from this compound would be expected to exhibit similar enhanced properties. The free amino group could drive applications in gas separation and selective metal adsorption, while the acetamido group could influence pore size and selectivity.

Precursor Role in the Synthesis of Radiopaque Agents and Specialized Chemical Reagents

One of the most established applications of this compound is its role as a key intermediate in the chemical industry, particularly for the pharmaceutical sector. scribd.come-bookshelf.de It is a valuable starting material for the synthesis of certain iodinated organic compounds that are used as X-ray contrast agents. wiley.comsigmaaldrich.com These agents are crucial diagnostic tools in medicine, allowing for the visualization of blood vessels and organs in X-ray imaging.

The synthesis of these complex molecules often begins with the partial reduction and subsequent acetylation of 3,5-dinitrobenzoic acid to produce 3-acetamido-5-nitrobenzoic acid, which is then further reduced to yield this compound. sigmaaldrich.com This compound serves as a scaffold onto which iodine atoms and solubilizing groups are subsequently added to create the final contrast agent. For example, it is an intermediate in the synthesis pathway related to Diatrizoic Acid, a widely used contrast medium. google.com

| Starting Material | Intermediate | Final Product Class | Application | Reference |

|---|---|---|---|---|

| 3,5-Dinitrobenzoic acid | This compound | Iodinated Contrast Agents (e.g., derivatives of Diatrizoic Acid) | Medical X-ray Imaging | sigmaaldrich.comgoogle.com |

The purity and efficient synthesis of this compound are critical for the quality of the final pharmaceutical product. Patented processes focus on the selective monoacetylation of 3,5-diaminobenzoic acid to produce the desired intermediate in high yield and purity. sigmaaldrich.com

Contributions to Polymer Chemistry and Macromolecular Architectures

In polymer chemistry, monomers containing two different functional groups, known as AB-type monomers, can undergo step-growth polymerization to form linear polymers. This compound is a classic example of an AB-type monomer, as it contains both a carboxylic acid group (–COOH) and an amino group (–NH₂). These two groups can react with each other—the amine of one monomer reacting with the carboxylic acid of another—to form an amide bond, eliminating a molecule of water in the process.

This polycondensation reaction, if repeated, leads to the formation of a polyamide, a class of polymers that includes well-known materials like Nylon and Kevlar. google.com While specific, large-scale polymerization of this compound is not widely reported, its structure is fundamentally suited for this purpose. The resulting hypothetical polyamide would feature repeating units linked by amide bonds, with the acetamido group as a pendant on the polymer backbone.

The chemistry of similar molecules, such as p-aminobenzoic acid, is well-established in polymer science for creating functional polymers. mdpi.commdpi.com For example, p-aminobenzoic acid is a known building block for specialized polyamides. By analogy, a polyamide derived from this compound would be expected to have properties such as high thermal stability and mechanical strength, characteristic of aromatic polyamides. The presence of both amide linkages in the backbone and the pendant acetamido groups would allow for extensive hydrogen bonding between polymer chains, further enhancing its properties.

Computational and Theoretical Investigations of 3 Acetamido 5 Aminobenzoic Acid and Its Derivatives

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are instrumental in predicting how a ligand, such as a derivative of 3-Acetamido-5-aminobenzoic acid, might interact with a biological target, typically a protein or enzyme. This knowledge is pivotal in drug discovery and design. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous aminobenzoic acid derivatives provides a framework for understanding their potential biological interactions.

Derivatives of aminobenzoic acids have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, studies on other aminobenzoic acid derivatives have investigated their binding affinity with targets like the heme-binding protein from Tannerella forsythia and trans-sialidase from Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com These studies reveal that the amino and carboxylic acid groups are key pharmacophoric features, participating in crucial hydrogen bonding and electrostatic interactions with amino acid residues in the active sites of these proteins.

In a hypothetical docking study of a this compound derivative with a target protein, one would anticipate the following interactions:

Hydrogen Bonding: The amino (-NH2) and acetamido (-NHCOCH3) groups can act as hydrogen bond donors, while the carbonyl oxygen of the acetamido and carboxylic acid groups can act as hydrogen bond acceptors.

Electrostatic Interactions: The carboxylate group (-COO⁻) can form salt bridges with positively charged residues like arginine or lysine.

Hydrophobic Interactions: The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket.

These interactions are crucial for the stability of the ligand-protein complex and are a primary focus of molecular docking simulations. The results of such studies are typically presented in a table summarizing the binding energy and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | LYS78, ASP184 | Hydrogen Bond, Salt Bridge |

| PHE168 | π-π Stacking | ||

| Example Protease | -7.9 | ARG132, GLU177 | Hydrogen Bond, Salt Bridge |

| TYR99 | Hydrogen Bond |

This table is illustrative and based on typical interactions observed for similar compounds.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.gov These calculations provide insights into the distribution of electrons within the molecule, its reactivity towards other chemical species, and can predict various spectra.

Electronic Structure and Reactivity:

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich amino group and the benzene ring, while the LUMO is distributed over the electron-withdrawing carboxylic acid and acetamido groups. This distribution suggests that the amino group is the primary site for electrophilic attack, while the carboxylic acid and the ring are susceptible to nucleophilic attack.

Chemical reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.

Table 2: Computed Electronic Properties of this compound (Illustrative DFT Results)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Electrophilicity Index (ω) | 2.66 |

These values are illustrative and would be obtained from specific DFT calculations.

Spectroscopic Properties:

Quantum chemical calculations can also predict various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and provide a deeper understanding of its vibrational and electronic transitions. For instance, calculated IR frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR spectra.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure, or conformation, of this compound is crucial for its chemical and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or participate in a chemical reaction.

The presence of rotatable bonds, such as the C-N bond of the acetamido group and the C-C bond of the carboxylic acid group, allows for different conformations. The relative stability of these conformers is determined by a combination of steric and electronic effects.

Intramolecular and Intermolecular Hydrogen Bonding:

A key feature of this compound is its potential for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydrogen of the amino group and the carbonyl oxygen of the adjacent acetamido group, or between the acetamido N-H and the carboxylic acid oxygen. Such interactions would stabilize specific planar conformations of the molecule.

Intermolecular Hydrogen Bonding: In the solid state or in solution, this compound molecules can form extensive networks of intermolecular hydrogen bonds. The carboxylic acid groups can form classic dimeric structures, and the amino and acetamido groups can participate in hydrogen bonding with neighboring molecules. ucl.ac.uk

Computational methods can be used to calculate the energies of different conformers and to model the hydrogen bonding patterns. These studies have been performed on related aminobenzoic acid isomers, revealing the significant role of hydrogen bonding in their crystal packing and solution-phase behavior. ucl.ac.uk

Table 3: Calculated Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) |

| 1 (Planar) | 0 | 0.0 |

| 2 (Twisted) | 90 | +2.5 |

| 3 (Planar, H-bonded) | 180 | -1.2 |

This table is illustrative and represents the type of data obtained from conformational analysis.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry offers a powerful means to investigate the step-by-step mechanism of chemical reactions, including the synthesis and derivatization of this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway and identify the factors that control the reaction's speed and outcome.

A key reaction involving this compound is its role as an intermediate in the synthesis of iodinated X-ray contrast agents. chemicalbook.com A crucial step in this process is the iodination of the benzene ring. Computational studies can be employed to understand the mechanism of this electrophilic aromatic substitution reaction.

For example, DFT calculations could be used to model the reaction of this compound with an iodinating agent like iodine monochloride (ICl). The calculations would aim to:

Identify the transition state structures for the attack of the electrophile (I+) at the different positions of the aromatic ring.

Calculate the activation energies for each possible pathway. The pathway with the lowest activation energy would be the most favorable.

Analyze the electronic structure of the transition states to understand the factors that stabilize them.

The directing effects of the amino and acetamido groups are crucial in determining the regioselectivity of the iodination. The amino group is a strong activating group and an ortho-, para-director, while the acetamido group is also an activating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. Computational studies can quantify these directing effects and predict the most likely positions for iodination, which is essential for the rational design of synthetic routes to specific multi-iodinated derivatives used as contrast media.

A patent describes the synthesis of this compound by the acetylation of 3,5-diaminobenzoic acid. google.com A computational study of this reaction could elucidate the mechanism of selective mono-acetylation, providing insights into how reaction conditions could be optimized to maximize the yield of the desired product and minimize the formation of the di-acetylated byproduct.

Advanced Spectroscopic and Analytical Characterization of 3 Acetamido 5 Aminobenzoic Acid and Its Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Acetamido-5-aminobenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 3-aminobenzoic acid, run in DMSO-d6, the carboxylic acid proton appears as a broad singlet at approximately 12.45 ppm. rsc.org The aromatic protons exhibit complex splitting patterns between 6.73 and 7.15 ppm. rsc.org The amino protons are observed as a singlet at 5.29 ppm. rsc.org For this compound, one would expect to see an additional singlet corresponding to the methyl protons of the acetamido group.

The ¹³C NMR spectrum of 3-aminobenzoic acid in DMSO-d6 shows the carboxylic carbon at 168.3 ppm. rsc.org The aromatic carbons resonate between 114.9 and 149.2 ppm. rsc.org The introduction of the acetamido group at the 3-position in this compound would lead to predictable shifts in the signals of the adjacent aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 12 | Singlet (broad) |

| Aromatic (C2-H) | 7.5 - 8.0 | Singlet |

| Aromatic (C4-H) | 7.0 - 7.5 | Singlet |

| Aromatic (C6-H) | 7.0 - 7.5 | Singlet |

| Amine (-NH₂) | ~5.0 | Singlet (broad) |

| Acetyl Methyl (-CH₃) | ~2.1 | Singlet |

| Acetyl Amide (-NH) | ~9.5 | Singlet (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 167 - 170 |

| Acetyl Carbonyl (C=O) | 168 - 172 |

| Aromatic (C1) | 130 - 135 |

| Aromatic (C2) | 115 - 120 |

| Aromatic (C3) | 140 - 145 |

| Aromatic (C4) | 110 - 115 |

| Aromatic (C5) | 145 - 150 |

| Aromatic (C6) | 110 - 115 |

| Acetyl Methyl (-CH₃) | 20 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. The compound has a molecular weight of 194.19 g/mol . nih.gov

In Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically ionized using electrospray ionization (ESI). In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at a precursor m/z of 193.0619. nih.gov Fragmentation of this ion through collision-induced dissociation (CID) provides valuable structural information. Common fragmentation patterns involve the loss of small molecules such as water (H₂O) and carbon dioxide (CO₂). For instance, a prominent fragment at m/z 42.002 can be attributed to the acetyl group. nih.gov

Table 3: LC-MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Precursor m/z | Fragment m/z | Proposed Fragment |

| 193.0619 | 151.0507 | [M-H-CH₂CO]⁻ |

| 193.0619 | 134.0495 | [M-H-CO₂-H]⁻ |

| 193.0619 | 106.0651 | [M-H-CO₂-CH₃CO]⁻ |

| 193.0619 | 42.002 | [CH₃CO]⁻ |

Data sourced from public mass spectrometry databases. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum of aminobenzoic acids shows characteristic bands for the amino (-NH₂) and carboxylic acid (-COOH) groups. researchgate.net The -NH₂ stretching vibrations typically appear in the range of 3100-3500 cm⁻¹. researchgate.net The carboxylic acid O-H stretch is a broad band usually observed between 2500 and 3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is found around 1700 cm⁻¹, while the C=O of the amide group (Amide I band) appears around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is typically seen near 1550 cm⁻¹.

Raman spectroscopy also provides valuable information, particularly for the aromatic ring vibrations. The calculated and experimental spectra of related aminobenzoic acids have been extensively studied to assign the various vibrational modes. researchgate.net

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Amine (-NH₂) | N-H Stretch | 3100 - 3500 |

| Amide (-NH) | N-H Stretch | ~3300 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1710 |

| Amide (C=O) | Amide I | 1630 - 1680 |

| Amide (N-H) | Amide II | 1515 - 1570 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Note: These are typical ranges and can be influenced by the molecular environment and sample state.

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related compounds and impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of aminobenzoic acid isomers and their derivatives. helixchrom.com Reversed-phase HPLC, often using a C18 column, is a common approach. The retention time of this compound has been reported to be 4.455 minutes under specific LC conditions using a Zorbax Eclipse Plus C18 column. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, can be optimized to achieve good separation. helixchrom.com In a study on the degradation of 3-aminobenzoic acid, HPLC was used to monitor the formation of products. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique for qualitative analysis and purity checks. In the synthesis of this compound, TLC can be used to monitor the progress of the reaction and to detect the presence of starting materials, such as 3,5-diaminobenzoic acid, and byproducts like the diacetylated compound. google.com The choice of the mobile phase is critical for achieving good separation of spots on the TLC plate. rsc.org

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like aminobenzoic acids. However, derivatization to more volatile esters or amides can enable GC analysis. nih.gov

Table 5: Example HPLC Method Parameters for Aminobenzoic Acid Analysis

| Parameter | Condition |

| Column | Coresep 100 (or similar mixed-mode) |

| Mobile Phase | Acetonitrile/water/ammonium formate |

| Detection | UV at 250 nm |

| Flow Rate | 1.0 mL/min |

These parameters are illustrative and require optimization for specific applications. helixchrom.com

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

Powder XRD patterns provide a unique "fingerprint" of a crystalline compound, which is useful for identification and phase purity analysis. The diffraction pattern of a related compound, poly(m-aminobenzoic acid), has been studied to understand its structure. researchgate.net For this compound, the powder XRD pattern would reveal information about its crystal system, unit cell dimensions, and any polymorphic forms. This technique is also crucial for characterizing synthetic products derived from this compound, ensuring the desired crystalline phase has been obtained. researchgate.net

Future Research Perspectives and Emerging Directions for 3 Acetamido 5 Aminobenzoic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-Acetamido-5-aminobenzoic acid has evolved from multi-step, less efficient methods to more streamlined processes. Historically, its preparation often began with 3,5-dinitrobenzoic acid, which required a partial reduction, followed by acetylation, and then a second reduction step. google.com

A significant advancement in its synthesis involves the selective mono-acetylation of 3,5-diaminobenzoic acid. google.comgoogle.com This method, conducted in an aqueous solution with a mineral acid like hydrochloric or nitric acid, allows the desired product to precipitate as its mineral acid salt. google.comgoogle.com The free acid can then be recovered in high yield and purity by adjusting the pH. google.com This process represents a more efficient and direct route to the target molecule.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Historical Route | Improved Route |

|---|---|---|

| Starting Material | 3,5-Dinitrobenzoic acid | 3,5-Diaminobenzoic acid |

| Key Steps | 1. Partial reduction2. Acetylation3. Second reduction | 1. Selective mono-acetylation in the presence of mineral acid2. Precipitation of the mineral acid salt3. Neutralization to obtain the free acid |

| Reported Advantages | - | High yield and high purity of the final product. google.com |

| Potential Drawbacks | More complex, multi-step process. google.com | Requires careful control of reaction conditions to ensure selective mono-acetylation. google.com |

Design and Synthesis of Advanced Functional Derivatives for Specific Chemical Applications

This compound serves as a crucial building block for more complex molecules, most notably iodinated X-ray contrast agents like diatrizoic acid. google.comchemicalbook.com Its structure, featuring amino, acetamido, and carboxylic acid functional groups, provides multiple points for modification, making it an ideal scaffold for creating a diverse range of derivatives.

Future research will likely expand beyond contrast agents to explore other chemical applications. By modifying the amino or carboxylic acid groups, new derivatives with tailored properties could be synthesized. Drawing inspiration from the broader class of aminobenzoic acids, these new molecules could be investigated for a variety of uses. For instance, derivatives of other aminobenzoic acids have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com Research into 4-substituted-3-amino-5-sulfamylbenzoic acid derivatives has also led to the development of diuretics. nih.gov This suggests a promising avenue for synthesizing and screening new derivatives of this compound for a wide array of pharmacological activities.

Exploration in Hybrid Material Systems and Nanotechnology

An emerging area of research is the incorporation of this compound into advanced materials. While direct research in this area is currently limited, the compound's functional groups make it a strong candidate for use in hybrid material systems and nanotechnology. The carboxylic acid group can be used to anchor the molecule to metal oxide surfaces or nanoparticles, while the amino group offers a site for further polymerization or covalent linkage.

Prospective applications include:

Functionalized Polymers: Incorporating the molecule into polymer chains could create materials with specific recognition sites or enhanced thermal stability.

Surface Modification: Coating nanomaterials with this compound could improve their biocompatibility or dispersibility in various solvents.

Hybrid Organic-Inorganic Materials: Its structure could be used to bridge organic and inorganic components, creating novel materials with combined properties for applications in catalysis, sensing, or electronics.

Interdisciplinary Research at the Interface of Chemistry and Biological Sciences (e.g., biochemical probe development)

The intersection of chemistry and biology offers fertile ground for future research on this compound. Its known role as a precursor to biologically active compounds and its inherent chemical functionality make it suitable for development as a biochemical tool. google.comchemicalbook.com

One study has already utilized it for assessing the environmental risk of transformation products from iodinated X-ray contrast agents. chemicalbook.com Expanding on this, the molecule and its derivatives could be developed as biochemical probes. For example, studies on other aminobenzoic acid isomers, such as meta-aminobenzoic acid (mABZ), have used them to probe the active sites of ribosomes, providing insight into the mechanisms of protein synthesis. nih.gov Similarly, this compound could be functionalized with fluorescent tags or reactive groups to study enzyme kinetics or map protein binding sites. The biological activities of related aminobenzoic acids, such as para-aminobenzoic acid's role in promoting retinal regeneration, suggest that investigations into the specific biological effects of this compound are warranted. nih.gov

Theoretical and Computational Advances in Predicting Novel Properties and Reactivities

Computational chemistry provides powerful tools to accelerate the discovery and development of new applications for this compound. By modeling its electronic structure and properties, researchers can predict its behavior and design novel derivatives with desired characteristics before undertaking expensive and time-consuming laboratory synthesis.

Future computational research could include:

Predicting Reactivity: Using methods like Density Functional Theory (DFT) to model reaction pathways and predict the outcomes of synthetic modifications.

Molecular Docking: Simulating how new derivatives might interact with biological targets, such as enzymes or receptors, to screen for potential therapeutic activity.

Property Prediction: Calculating physicochemical properties to guide formulation and application development. Cryogenic electron microscopy (cryo-EM) combined with computational modeling has already been used to understand how aminobenzoic acid derivatives are positioned within the ribosome. nih.gov

These computational approaches, combined with experimental validation, will be crucial for efficiently exploring the vast chemical space of possible derivatives and unlocking the full potential of this compound.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ | PubChem nih.gov |

| Molecular Weight | 194.19 g/mol | PubChem nih.gov |

| XLogP3 | 0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 92.4 Ų | PubChem nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Diaminobenzoic acid |

| 3,5-Dinitrobenzoic acid |

| 4-Deiodo-amidotrizoic Acid |

| 4-substituted-3-amino-5-sulfamylbenzoic acid |

| Diatrizoic acid |

| Hydrochloric acid |

| Meta-aminobenzoic acid (mABZ) |

| Nitric acid |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Acetamido-5-aminobenzoic acid, and what key parameters influence yield optimization?

- Methodology : Start with functionalization of benzoic acid derivatives via sequential nitration, reduction, and acetylation. For example, nitro groups can be reduced to amines using catalytic hydrogenation (e.g., Pd/C in ethanol), followed by acetylation with acetic anhydride under mild acidic conditions. Monitor reaction progress via TLC or HPLC, and optimize temperature (40–60°C for acetylation) and stoichiometry (1.2–1.5 equivalents of acetylating agent) to minimize side reactions like over-acetylation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- Spectroscopic techniques : (verify amine and acetamido proton signals at δ 6.5–7.5 ppm and δ 2.0–2.2 ppm, respectively) and (confirm carbonyl carbons at ~170 ppm).

- Chromatography : HPLC with a C18 column (retention time consistency vs. standards) or LC-MS to detect impurities (<1% area).

- Elemental analysis : Match experimental C, H, N values to theoretical calculations (e.g., CHNO) .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Methodology : As an intermediate in X-ray contrast media synthesis, its amino and carboxyl groups enable conjugation with iodinated aromatic cores. Design experiments to assess biocompatibility (e.g., in vitro cytotoxicity assays using HEK-293 cells) and stability under physiological pH (e.g., 24-hour incubation in PBS at 37°C). Track degradation via UV-Vis spectroscopy at λ = 260–280 nm .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its solubility and stability?

- Methodology : Perform single-crystal X-ray diffraction to map intermolecular interactions. Use graph-set analysis (e.g., Etter’s rules) to classify motifs like or . Correlate packing density with solubility profiles (e.g., measure dissolution rates in DMSO/water mixtures). Computational tools (e.g., Mercury CSP) can predict polymorphic stability .

Q. What strategies resolve contradictions in reported catalytic activity of metal complexes derived from this compound?

- Methodology : Systematically vary metal centers (e.g., Pd vs. Cu) and ligands. Use kinetic studies (e.g., UV-Vis monitoring of Suzuki-Miyaura coupling) to compare turnover numbers. Analyze contradictions by isolating intermediates (e.g., via freeze-quench ESR) or probing solvent effects (e.g., DMF vs. THF). Cross-validate results with DFT calculations (e.g., Gibbs free energy of activation) .

Q. How can chemometric methods enhance the detection of trace impurities in this compound batches?

- Methodology : Apply multivariate analysis to LC-MS datasets. For example, PCA (principal component analysis) can distinguish batch-to-batch variations, while PLS-DA (partial least squares discriminant analysis) identifies impurity markers. Validate models with spiked samples (e.g., 0.1% nitrobyproduct) and optimize LOQ (limit of quantification) to <0.05% .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the thermal stability of this compound, and how can researchers address this?

- Resolution : Discrepancies may arise from polymorphic forms or moisture content. Conduct DSC (differential scanning calorimetry) under inert (N) vs. ambient conditions to assess dehydration effects. Compare TGA (thermogravimetric analysis) profiles of recrystallized (e.g., ethanol vs. acetonitrile) samples. PXRD can confirm phase purity .

Methodological Best Practices

- Synthetic Reproducibility : Document exclusion of light (due to nitro/amine photosensitivity) and use of anhydrous solvents.

- Safety Protocols : Follow GHS guidelines (e.g., P261 for avoiding inhalation; P273 for proper disposal) when handling nitro precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.